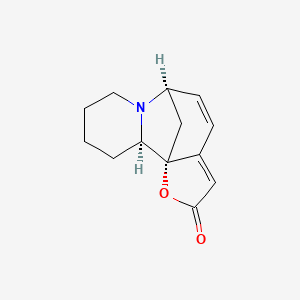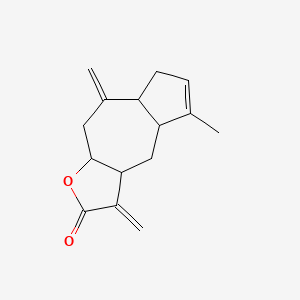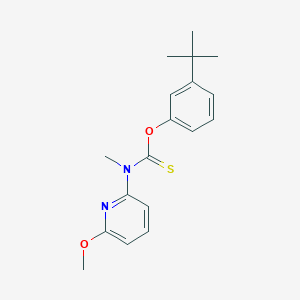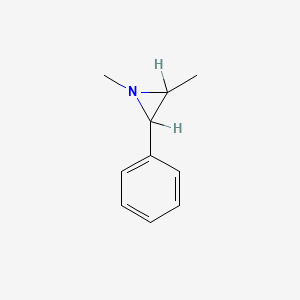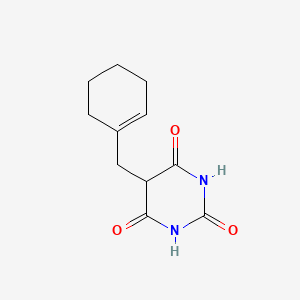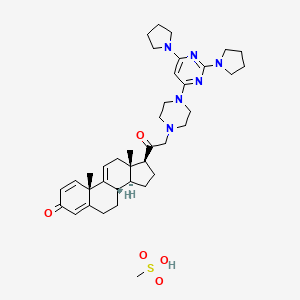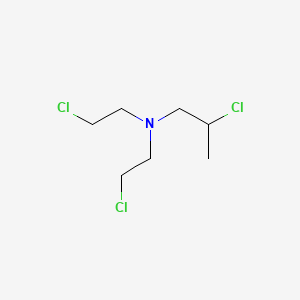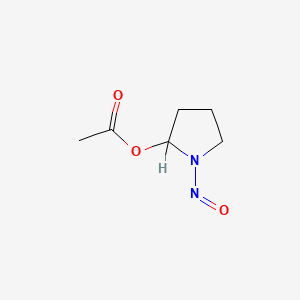
Episcopalidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Episcopalidine is a natural product found in Aconitum contortum and Aconitum episcopale with data available.
Applications De Recherche Scientifique
Mass Spectrometry Analysis of Episcopalidine :this compound and its analogues have been studied using mass spectrometry, revealing significant insights into their fragmentation patterns and molecular structures. The study highlighted the influence of substituent groups, especially the ester group, on the molecular ion peaks and fragmentation processes of these compounds (Wang & Liang, 1985).
Isolation and Structural Elucidation from Aconitum Episcopale :Research focused on isolating new diterpenoid alkaloids from Aconitum episcopale, including this compound. The studies provided detailed structural information based on various spectroscopic techniques and chemical derivatization, contributing significantly to the understanding of these compounds (Wang, 1983).
Antinociceptive Properties :A study on the roots of Aconitum episcopale identified three aconitine-type C19–diterpenoid alkaloids, including this compound. These compounds were tested for their antinociceptive properties, with one of them showing potent effects. This research provides valuable insights into the potential therapeutic applications of these compounds (Jiang et al., 2021).
Chemical Constituents and Bioactivities :The root of Aconitum episcopale, a traditional Chinese medicine, has been studied for its chemical constituents, including this compound. This research reviews the pharmacological activities of these compounds, which are used for various therapeutic purposes such as treating anemofrigid-damp arthralgia and cold hernia (Shen et al., 2021).
Anti-Arrhythmic Effects in Traditional Medicine :A study on the anti-arrhythmic effects of various plants used in Yi nationality medicine in China identified Aconitum episcopale as having significant effects. This research provides a basis for the safe use and pharmacodynamic study of these plants in traditional medicine practices (Yan, 2008).
Propriétés
Numéro CAS |
83685-24-9 |
|---|---|
Formule moléculaire |
C30H33NO6 |
Poids moléculaire |
503.6 g/mol |
Nom IUPAC |
(3-acetyloxy-5,7-dimethyl-12-methylidene-10,16-dioxo-7-azahexacyclo[9.6.2.01,8.05,17.09,14.014,18]nonadecan-4-yl) benzoate |
InChI |
InChI=1S/C30H33NO6/c1-15-11-29-12-19(33)24-28(3)14-31(4)25-22(29)23(34)18(15)10-21(29)30(24,25)13-20(36-16(2)32)26(28)37-27(35)17-8-6-5-7-9-17/h5-9,18,20-22,24-26H,1,10-14H2,2-4H3 |
Clé InChI |
PZNXWOJHEGLWBY-UHFFFAOYSA-N |
SMILES |
CC(=O)OC1CC23C4CC5C(=C)CC46CC(=O)C2C(C1OC(=O)C7=CC=CC=C7)(CN(C3C6C5=O)C)C |
SMILES canonique |
CC(=O)OC1CC23C4CC5C(=C)CC46CC(=O)C2C(C1OC(=O)C7=CC=CC=C7)(CN(C3C6C5=O)C)C |
Synonymes |
episcopalidine |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



